1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane

Beschreibung

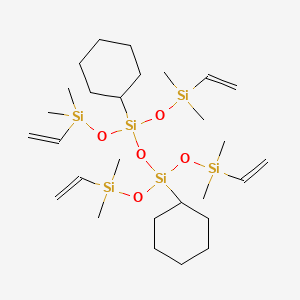

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane (CAS 302912-37-4) is a highly functionalized organosilicon compound characterized by a central disiloxane backbone (Si–O–Si) flanked by two cyclohexyl groups and four dimethylvinylsilyloxy substituents. Its molecular architecture combines steric bulk from the cyclohexyl moieties with reactive vinyl groups, enabling versatile applications in polymerization, cross-linking, and coordination chemistry. The dimethylvinylsilyloxy groups enhance its reactivity, facilitating interactions with transition metals and participation in hydrosilylation reactions . This compound is notably employed in lithium secondary battery electrolytes to improve high-temperature stability and lifetime performance .

Eigenschaften

IUPAC Name |

cyclohexyl-[cyclohexyl-bis[[ethenyl(dimethyl)silyl]oxy]silyl]oxy-bis[[ethenyl(dimethyl)silyl]oxy]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58O5Si6/c1-13-34(5,6)29-38(30-35(7,8)14-2,27-23-19-17-20-24-27)33-39(31-36(9,10)15-3,32-37(11,12)16-4)28-25-21-18-22-26-28/h13-16,27-28H,1-4,17-26H2,5-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHRTKROMQPNOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)O[Si](C1CCCCC1)(O[Si](C)(C)C=C)O[Si](C2CCCCC2)(O[Si](C)(C)C=C)O[Si](C)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58O5Si6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane typically involves the reaction of dimethylvinylchlorosilane with dicyclohexylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable catalyst may be required to enhance the reaction efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride may be employed.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of silanol groups, while reduction may result in the formation of silanes.

Wissenschaftliche Forschungsanwendungen

Materials Science

Silicone Polymers and Coatings

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane serves as a precursor in the synthesis of silicone polymers. Its ability to form cross-linked structures makes it valuable in producing elastomers and coatings with enhanced thermal stability and mechanical properties. Research shows that incorporating this compound into silicone formulations improves their resistance to environmental degradation and enhances their durability in harsh conditions.

Case Study: Enhanced Coatings

A study demonstrated that coatings formulated with this compound exhibited superior adhesion and flexibility compared to traditional silicone coatings. The resulting materials showed a significant reduction in crack formation under thermal cycling tests, making them suitable for applications in automotive and aerospace industries.

Organosilicon Chemistry

Silane Coupling Agents

In organosilicon chemistry, this compound functions as a silane coupling agent. Its dual functionality allows it to bond organic materials to inorganic substrates effectively. This property is particularly useful in creating composites that require strong interfacial adhesion between different material phases.

Table: Comparison of Silane Coupling Agents

| Property | This compound | Other Common Silanes |

|---|---|---|

| Reactivity | Moderate | High |

| Functional Groups | Vinyl and siloxy groups | Varies |

| Application | Composite materials | Adhesives, sealants |

Nanotechnology

Nanocomposites

This compound is also explored in the development of nanocomposites. Its ability to modify the surface properties of nanoparticles allows for improved dispersion within polymer matrices. This leads to enhanced mechanical and thermal properties of the final composite materials.

Case Study: Nanocomposite Development

Research involving the incorporation of silica nanoparticles treated with this siloxane compound into polymer matrices revealed significant improvements in tensile strength and thermal stability. The modified nanocomposites demonstrated better performance under elevated temperatures compared to untreated counterparts.

Biomedical Applications

Drug Delivery Systems

Emerging studies suggest potential applications in drug delivery systems due to its biocompatibility and ability to form stable micelles with therapeutic agents. The unique structure of this compound facilitates controlled release mechanisms essential for effective drug delivery.

Wirkmechanismus

The mechanism by which 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane exerts its effects involves its interaction with molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Key Observations :

Substituent Reactivity: The target compound’s dimethylvinylsilyloxy groups provide dual functionality: vinyl groups enable cross-linking, while silyl ethers enhance solubility in nonpolar matrices. This contrasts with simpler vinyl-substituted disiloxanes (e.g., 1,3-Divinyltetramethyldisiloxane), which lack the steric bulk and multifunctional silyloxy groups . Aromatic substituents (e.g., phenyl, p-tolyl) in analogues like 1,3-diphenyltetrakis(dimethylsiloxy)disiloxane increase thermal stability but reduce reactivity due to electron delocalization .

Steric Effects :

- The cyclohexyl groups in the target compound introduce significant steric hindrance, slowing undesired side reactions in catalytic processes compared to less hindered analogues like 1,3-divinyltetramethyldisiloxane .

- Methoxy-substituted disiloxanes (e.g., 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane) exhibit lower reactivity due to the electron-donating nature of methoxy groups, limiting their utility in cross-linking applications .

Key Insights :

- Electrolyte Performance: The target compound’s cyclohexyl groups improve lithium-ion transport efficiency at high temperatures, outperforming non-cyclic analogues like 1,3-divinyltetramethyldisiloxane in battery applications .

- Catalytic Versatility: Unlike ionic disiloxanes (e.g., dicationic disiloxane ionic liquids ), the target compound’s neutral structure avoids ionic interference in nonpolar catalytic systems.

Biologische Aktivität

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane (CAS Number: 302912-37-4) is a siloxane compound characterized by its unique molecular structure and potential applications in various fields, including biomedicine and materials science. This article focuses on the biological activity of this compound, exploring its mechanisms, effects, and case studies that illustrate its applications.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Weight : 643.27 g/mol

- Linear Formula :

| Property | Value |

|---|---|

| Molecular Weight | 643.27 g/mol |

| CAS Number | 302912-37-4 |

| Refractive Index | 1.4710 |

| Storage Class | Combustible Solids |

| WGK (Germany) | 3 |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to reduce biofilm formation in various microorganisms, which is crucial for applications in medical devices and coatings.

Case Study: Biofilm Reduction

In a study examining the efficacy of this compound on Pseudomonas aeruginosa biofilms, it was observed that surfaces treated with this siloxane compound demonstrated a reduction of biofilm coverage by over 90% after 24 hours under dynamic flow conditions. This suggests its potential as a coating material that can prevent microbial colonization on medical devices.

Surface Modifications

The compound has also been utilized in the development of slippery self-lubricating surfaces. These surfaces are designed to repel biological materials, making them ideal for applications where cleanliness and sterility are paramount.

The mechanism involves the formation of a slippery layer that reduces adhesion between the surface and biological materials. This layer is created through the incorporation of lubricating liquids within a polymer matrix formed by the siloxane compound.

Table 2: Biological Activity Summary

| Activity | Description |

|---|---|

| Antimicrobial | Reduces biofilm formation by >90% |

| Surface Modification | Creates slippery, non-adhering surfaces |

| Application Areas | Medical devices, coatings for cleanliness |

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the growth of various pathogens such as Staphylococcus aureus and Escherichia coli. The results indicate not only a reduction in cell viability but also alterations in cell morphology upon exposure to the compound.

In Vivo Applications

Preliminary in vivo studies suggest that coatings made from this siloxane compound can significantly reduce infection rates in surgical implants. The coated implants showed lower bacterial colonization compared to uncoated controls.

Q & A

Q. What are the recommended spectroscopic methods for confirming the molecular structure of 1,3-dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane?

To confirm the structure, employ a combination of:

- NMR spectroscopy : Analyze , , and NMR to identify substituents (e.g., cyclohexyl, dimethylvinylsilyloxy groups). For example, dimethylvinylsilyl protons resonate at δ 0.1–0.3 ppm (), while vinyl protons appear at δ 5.5–6.5 ppm () .

- IR spectroscopy : Look for Si-O-Si stretching (~1000–1100 cm) and vinyl C-H stretching (~3050 cm) .

- Mass spectrometry : Confirm molecular weight via high-resolution MS (HRMS), observing fragmentation patterns consistent with disiloxane backbones .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Ventilation : Use fume hoods due to potential volatility (similar compounds have boiling points >130°C) .

- PPE : Wear N95 masks, gloves, and eyeshields to avoid inhalation or skin contact, as vinyl-functionalized siloxanes may cause irritation .

- Storage : Keep in sealed, moisture-free containers under inert gas (e.g., N) to prevent premature crosslinking .

Q. How is this compound synthesized, and what are optimal reaction conditions?

Synthesis typically involves:

- Stepwise hydrosilylation : React cyclohexylchlorosilanes with dimethylvinylsilanol under Pt catalysis (e.g., Karstedt catalyst) at 60–80°C .

- Purification : Distillation under reduced pressure (e.g., 0.1 mmHg) to isolate the product, monitored by GC for purity (>98%) .

- Key parameters : Maintain anhydrous conditions to avoid hydrolysis of Si-O bonds .

Advanced Research Questions

Q. How does the steric bulk of cyclohexyl groups influence crosslinking kinetics in UV-activated applications?

The cyclohexyl groups reduce crosslinking efficiency by sterically hindering vinyl group accessibility. To mitigate:

Q. What thermal degradation mechanisms are observed, and how can they be characterized?

Q. How can contradictions in reported physical properties (e.g., density, refractive index) be resolved?

- Purity assessment : Use GC-MS to detect impurities (e.g., residual silanols) that alter properties .

- Standardize measurements : Compare density (e.g., 0.809–0.822 g/mL at 25°C) and refractive index (n/D = 1.411) under controlled humidity .

- Cross-validate : Replicate studies using identical instrumentation (e.g., Perkin-Elmer grating systems) .

Methodological Notes

- Synthetic reproducibility : Pre-dry solvents (e.g., THF over molecular sieves) to prevent Si-O hydrolysis .

- Data validation : Cross-reference spectral data with databases like NIST Chemistry WebBook for accuracy .

- Contradiction resolution : Use multivariate analysis (e.g., PCA) to isolate variables affecting thermal or optical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.